molecular formula C17H19N3O3 B4387226 N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide

N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide

Cat. No. B4387226
M. Wt: 313.35 g/mol
InChI Key: QHIHCEGCVJYHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MP0420 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of MP0420 involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. The inhibition of this pathway by MP0420 leads to the suppression of inflammation and cell proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
MP0420 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MP0420 has also been shown to reduce inflammation and angiogenesis, which can be beneficial in the treatment of various diseases. In addition, MP0420 has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using MP0420 in laboratory experiments include its high purity, stability, and reproducibility. This compound has been synthesized using an optimized method, which ensures high-quality product for laboratory experiments. The limitations of using MP0420 in laboratory experiments include its cost and limited availability.

Future Directions

There are several future directions for the study of MP0420. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Another direction is to study its potential use as a diagnostic tool for cancer detection. Additionally, future studies could focus on optimizing the synthesis method to reduce the cost and increase the availability of MP0420 for laboratory experiments.

Scientific Research Applications

MP0420 has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. MP0420 has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-[2-[[2-(2-methylphenoxy)acetyl]amino]ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-13-6-2-3-8-15(13)23-12-16(21)19-10-11-20-17(22)14-7-4-5-9-18-14/h2-9H,10-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIHCEGCVJYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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